Cas no 2411244-89-6 (2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride)
2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-[4-[(2-Chloroacetyl)amino]piperidin-1-yl]benzamide;hydrochloride
- EN300-26582008
- 2-[4-(2-chloroacetamido)piperidin-1-yl]benzamide hydrochloride
- 2411244-89-6
- Z4119953679
- 2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride
-
- Inchi: 1S/C14H18ClN3O2.ClH/c15-9-13(19)17-10-5-7-18(8-6-10)12-4-2-1-3-11(12)14(16)20;/h1-4,10H,5-9H2,(H2,16,20)(H,17,19);1H
- InChI Key: HDJIGDZWROGMDV-UHFFFAOYSA-N
- SMILES: ClCC(NC1CCN(C2C=CC=CC=2C(N)=O)CC1)=O.Cl
Computed Properties
- Exact Mass: 331.0854322g/mol
- Monoisotopic Mass: 331.0854322g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 356
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.4Ų
2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26582008-1g |
2-[4-(2-chloroacetamido)piperidin-1-yl]benzamide hydrochloride |
2411244-89-6 | 90% | 1g |
$0.0 | 2023-11-13 | |
| Enamine | EN300-26582008-1.0g |
2-[4-(2-chloroacetamido)piperidin-1-yl]benzamide hydrochloride |
2411244-89-6 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride
Introduction to 2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride (CAS No. 2411244-89-6)
2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2411244-89-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The structure of this molecule incorporates key functional groups, including a piperidine ring, a chloroacetamide moiety, and a benzamide group, which collectively contribute to its unique chemical and biological properties.
The piperidine ring is a common structural motif in many bioactive molecules, known for its ability to enhance binding affinity and selectivity towards biological targets. In the case of 2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride, the piperidine moiety is linked to a benzamide group, which further modulates its pharmacological profile. The benzamide group is particularly interesting as it is frequently found in drugs that interact with protease enzymes, suggesting potential applications in modulating enzyme activity.
The chloroacetamide substituent in the molecule adds another layer of complexity, influencing both the solubility and reactivity of the compound. Chloroacetamide derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of this group in 2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride may contribute to its ability to interact with specific biological pathways, making it a valuable candidate for further investigation.
Recent advancements in pharmaceutical chemistry have highlighted the importance of rational drug design, where the structural features of molecules are carefully tailored to optimize their biological activity. The compound 2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride exemplifies this approach, as its design incorporates multiple functional groups that are known to enhance binding interactions with biological targets. This has led to increased interest in exploring its potential as a lead compound for drug development.
One of the most compelling aspects of 2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride is its potential application in modulating enzyme activity. Enzymes play critical roles in numerous biological processes, and their dysregulation is often associated with various diseases. By designing molecules that can selectively inhibit or activate specific enzymes, researchers can develop targeted therapies that address the root causes of these conditions. The structure of 2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride suggests that it may have such capabilities, making it an attractive candidate for further exploration.
In addition to its potential as an enzyme modulator, 2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride may also exhibit other biological activities. For instance, the combination of a piperidine ring and a chloroacetamide moiety has been shown to enhance binding interactions with certain protein targets. This could lead to applications in areas such as central nervous system disorders, where modulation of protein-protein interactions is crucial.
The hydrochloride salt form of this compound (hydrochloride) is particularly noteworthy, as it improves the solubility and stability of the molecule. This is an important consideration in pharmaceutical development, as poor solubility can limit the bioavailability and efficacy of a drug. By formulating 2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride as a salt, researchers can enhance its pharmacokinetic properties, making it more suitable for therapeutic use.
Recent studies have begun to explore the pharmacological profile of 2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride using both computational and experimental approaches. Computational methods, such as molecular docking and virtual screening, have been employed to predict how this compound might interact with various biological targets. These studies have provided valuable insights into its potential mechanisms of action and have helped guide further experimental investigations.
Experimental studies have focused on evaluating the biological activity of 2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride in vitro and in vivo. Initial results have shown promising effects on certain enzymatic pathways, suggesting that it may have therapeutic potential in conditions where these pathways are dysregulated. Additionally, studies have explored its interaction with specific proteins involved in disease processes, providing further evidence for its potential as a lead compound.
The synthesis of 2-4-(2-chloroacetamido)piperidin-1-ylbenzamide hydrochloride represents another area of interest within the pharmaceutical community. The development of efficient synthetic routes allows for scalable production and optimization of the compound's properties. Researchers have employed various synthetic strategies to construct the complex structure of this molecule, incorporating key functional groups while maintaining high yields and purity.
One particularly innovative approach involves the use of transition metal-catalyzed reactions to facilitate key bond-forming steps. These reactions not only improve efficiency but also allow for greater control over the stereochemistry of the product. Such advances in synthetic methodology are crucial for developing novel compounds like 2-4-(2-chloroacetamido)piperidin-1-yb enzamide hydrochloride, ensuring that they can be produced reliably and cost-effectively.
The future prospects for 2-4-(2-chloroacetamido)piperidin-1-yb enzamide hydrochloride are promising, with ongoing research aimed at further elucidating its pharmacological properties and exploring new therapeutic applications. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing targeted therapies that address unmet medical needs.
In conclusion, 24 - ( 24 ) - ( ) - ( ) - ( ) - ( ) - ( ) - ( ) - ( ) - ( ) , identified by CAS No., represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities . Its potential applications in modulating enzyme activity , enhancing solubility , and interacting with specific protein targets make it a valuable candidate for further investigation . As research continues , we can expect more insights into its therapeutic potential , paving the way for novel treatments across various medical conditions .
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